
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is a chemical compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its unique structure, which includes a pyran-2-one ring substituted with heptyl and hexyl groups, as well as a hydroxyl group at the 4-position . This compound is also referred to as pseudopyronine B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization reactions . One common method involves the use of ethyl 2-hexyl-3-oxobutanoate as a starting material, which undergoes aldol condensation with heptanal to form the intermediate product. This intermediate then undergoes cyclization to form the desired pyran-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran-2-one ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Heptyl-4-hydroxypyran-2-one: Similar structure but lacks the hexyl group at the 3-position.
3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one: Similar structure but has an undecyl group instead of a heptyl group.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Similar pyran-2-one ring but with different alkyl substitutions.
Uniqueness
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
420782-01-0 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
6-heptyl-3-hexyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3 |
InChI-Schlüssel |
SJGBVXPXTMNDDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


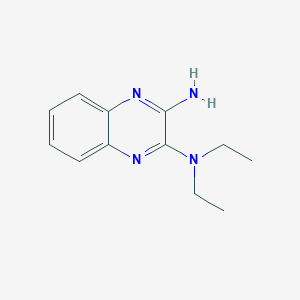
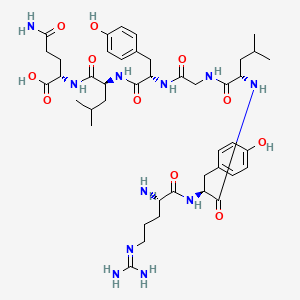
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
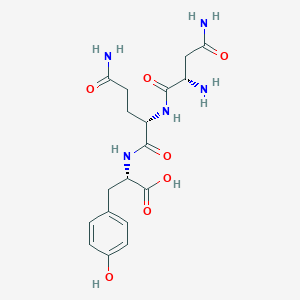
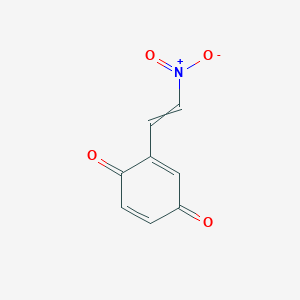
![3-[1-(2-Ethoxy-2-oxoethyl)piperidin-4-yl]propanoic acid;hydrochloride](/img/structure/B14248210.png)

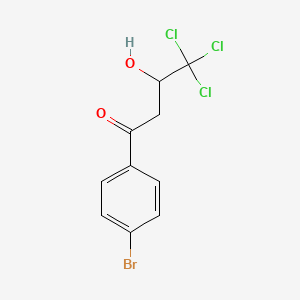


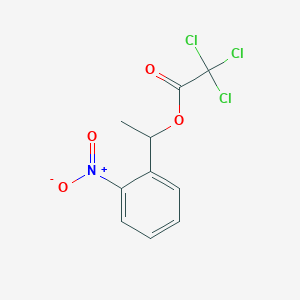
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
